Boc-Asp(OtBu)-OH, also known as N-alpha-tert-butyloxycarbonyl-L-aspartic acid beta-tert-butyl ester, is a key building block in the field of peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, and researchers often need to synthesize specific peptides for research and development purposes.
Boc-Asp(OtBu)-OH serves as a protected form of the L-aspartic acid amino acid. The "Boc" (tert-butyloxycarbonyl) and "OtBu" (tert-butyl) groups temporarily protect the amino and carboxylic acid groups, respectively, allowing them to participate in specific chemical reactions while preventing unwanted side reactions during peptide chain assembly. Once the peptide sequence is built, these protecting groups can be selectively removed to reveal the functional groups of the amino acid, enabling the peptide to fold into its desired conformation and perform its biological function.
Boc-Asp(OtBu)-OH can be used to create modified peptides for studying protein-protein interactions. These interactions are essential for various cellular processes, and understanding them is crucial for developing new drugs and understanding diseases. Researchers can modify the structure of Boc-Asp(OtBu)-OH by attaching specific functional groups or fluorescent tags. The resulting modified peptides can then be used to probe protein-protein interactions in various ways, such as identifying binding sites on proteins or measuring the strength of these interactions.
Boc-Aspartic Acid 4-tert-butyl Ester, commonly referred to as Boc-Asp(OtBu)-OH, is a derivative of aspartic acid characterized by the presence of a tert-butyl ester group at the 4-position and a N-tert-butoxycarbonyl protecting group on the amino group. This compound has the molecular formula and a molar mass of approximately 289.32 g/mol. It appears as a white solid and is soluble in organic solvents such as methanol and dimethyl sulfoxide . The compound is primarily utilized in peptide synthesis and other organic chemistry applications due to its stability and ease of manipulation.
The synthesis of Boc-Asp(OtBu)-OH typically involves several steps:
Boc-Asp(OtBu)-OH finds numerous applications in organic chemistry and biochemistry:
Studies on Boc-Asp(OtBu)-OH interactions primarily focus on its reactivity with other amino acids and its role in forming peptide bonds. Interaction studies often explore how modifications to the aspartic acid structure influence binding affinity and specificity in biological systems. Additionally, research may involve assessing how Boc-protected derivatives affect enzyme activity or receptor binding when incorporated into larger biomolecules .
Several compounds share structural similarities with Boc-Asp(OtBu)-OH. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
(R)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | 77004-75-2 | 0.98 |
N-(tert-Butoxycarbonyl)-L-aspartic acid β-tert butyl ester | 155542-33-9 | 0.98 |
Boc-D-Aspartic Acid | 1913-12-8 | 0.97 |
Boc-L-Asparagine | 15429-6 | 0.96 |
These compounds are unique due to their specific functional groups and stereochemistry, which can significantly influence their reactivity and biological activity compared to Boc-Asp(OtBu)-OH.
The synthesis of tert-butyloxycarbonyl-aspartic acid 4-tert-butyl ester represents a fundamental application of orthogonal protection strategies in amino acid chemistry [8]. The compound, bearing the molecular formula carbon-thirteen hydrogen-twenty-three nitrogen-one oxygen-six, requires careful sequential protection of both the amino and carboxyl functionalities [28] [29].
The stepwise protection approach begins with the selective protection of the alpha-amino group using di-tert-butyl dicarbonate under basic conditions [4] [8]. This initial step involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the protecting reagent, forming the stable carbamate linkage characteristic of tert-butyloxycarbonyl protection [4]. The reaction typically proceeds under Schotten-Baumann conditions, utilizing a biphasic system combining organic solvents with aqueous basic media [20].
Following amino protection, the beta-carboxyl group of aspartic acid undergoes esterification with tert-butyl alcohol or related tert-butylating agents [24]. This process requires acidic conditions to activate the carboxylic acid functionality toward nucleophilic substitution by the tertiary alcohol [24]. The use of perchloric acid in tert-butyl acetate has been reported as an effective method, though safety considerations have led to the development of alternative catalytic systems [24].
Advanced methodologies employ bis(trifluoromethanesulfonyl)imide as both a solubilizing agent and acid catalyst for direct tert-butylation of free amino acids [24]. This approach demonstrates superior efficiency compared to conventional methods, with reactions proceeding at ambient temperature and achieving higher yields [24]. The bis(trifluoromethanesulfonyl)imide forms soluble salts with amino groups while simultaneously catalyzing the esterification reaction [24].
The protection sequence can be altered depending on synthetic requirements and downstream applications [17] [18]. Alternative strategies involve initial ester formation followed by amino protection, though this approach may present challenges related to side-chain interference and requires careful optimization of reaction conditions [17].
The optimization of tert-butyloxycarbonylation reactions for aspartic acid derivatives involves systematic evaluation of multiple parameters including solvent selection, temperature control, catalyst loading, and reaction time [19] [22]. Recent investigations have demonstrated that solvent-free conditions can provide superior results compared to traditional organic solvent-based approaches [19] [22].
Comprehensive reaction optimization studies have established optimal conditions for tert-butyloxycarbonyl protection using iron oxide-silica-ammonium cerium nitrate nanocatalysts [19] [22]. Under these conditions, aniline substrates achieve ninety-eight percent yields within ten minutes at ambient temperature [19]. The catalyst loading of 0.09 milligrams per ten millimoles of substrate represents the optimal balance between reaction efficiency and economic considerations [19].
Parameter | Optimal Condition | Yield (%) | Reaction Time |
---|---|---|---|
Catalyst Loading | 0.09 mg | 98 | 10 minutes |
Temperature | Ambient | 98 | 10 minutes |
Solvent | None (solvent-free) | 98 | 10 minutes |
Substrate Ratio | 1:1 (amine:di-tert-butyl dicarbonate) | 98 | 10 minutes |
Temperature optimization studies reveal that elevated temperatures are not necessary for efficient tert-butyloxycarbonylation when appropriate catalytic systems are employed [19]. Ambient temperature conditions provide optimal results while minimizing energy consumption and reducing the risk of side reactions [19].
The choice of tert-butylating agent significantly influences reaction outcomes [24]. While di-tert-butyl dicarbonate remains the standard reagent, alternative approaches using tert-butyl acetate as both solvent and tert-butylating agent have shown promise [24]. This methodology eliminates the need for separate organic solvents and provides a more environmentally sustainable approach [24].
Reaction monitoring through nuclear magnetic resonance spectroscopy and high-performance liquid chromatography enables real-time optimization of reaction parameters [31] [32]. Carbon-thirteen nuclear magnetic resonance chemical shifts of carbonyl groups correlate with solvent polarities and provide insights into reaction progress and product formation [31].
Industrial-scale production of tert-butyloxycarbonyl-aspartic acid 4-tert-butyl ester requires robust protocols that ensure consistent quality while maximizing economic efficiency [9] [10]. Large-scale synthesis protocols have been developed that eliminate traditional extraction and crystallization steps, reducing both processing time and solvent consumption [9].
The industrial approach utilizes direct crystallization methods following protection reactions [10]. This methodology involves the addition of water-soluble organic solvents to alkaline reaction solutions prior to neutralization, enabling direct crystal formation without intermediate purification steps [9]. Isopropyl alcohol has emerged as the preferred water-soluble organic solvent, with optimal volumes ranging from 0.14 to 0.56 times the reaction volume [9].
Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Batch Size | 1-10 grams | 100-1000 grams | 10-100 kilograms |
Reaction Time | 1-2 hours | 2-4 hours | 4-8 hours |
Yield Optimization | >95% | >90% | >85% |
Solvent Recovery | Manual | Semi-automated | Fully automated |
Yield optimization strategies focus on minimizing side reactions and maximizing product recovery [11] [12]. The implementation of copper-mediated complexation strategies has demonstrated effectiveness in large-scale bis-amino acid synthesis, with yields exceeding ninety percent at pilot scale [27]. These methodologies employ environmentally benign oxidation systems, replacing traditional Jones reagent with 2,2,6,6-tetramethylpiperidin-1-yl oxyl-mediated trichloroisocyanuric acid oxidation [27].
Process intensification through continuous flow methodologies offers advantages for industrial-scale production [23]. These systems enable precise control of reaction parameters and reduce the formation of unwanted byproducts [23]. Automated synthesis platforms can accommodate multiple reaction conditions simultaneously, facilitating rapid optimization of large-scale processes [23].
Quality assurance protocols for industrial-scale synthesis incorporate real-time monitoring systems and statistical process control methods [13] [15]. These approaches ensure consistent product quality across multiple batches while identifying potential process deviations before they impact final product specifications [13].
The purification of tert-butyloxycarbonyl-aspartic acid 4-tert-butyl ester requires specialized techniques that address the unique physical and chemical properties of fully protected amino acid derivatives [14] [16]. Traditional reversed-phase chromatographic methods often prove inadequate due to limited aqueous solubility of heavily protected compounds [14].
Normal-phase chromatography has emerged as the preferred purification method for fully protected peptide derivatives [14]. Standard silica gel columns provide effective separation based on polarity differences, with protected amino acids demonstrating distinct retention behaviors compared to their unprotected counterparts [14]. The method accommodates the hydrophobic nature of multiply protected compounds while maintaining chromatographic resolution [14].
High-performance liquid chromatography systems utilizing complementary column chemistries enable comprehensive purification protocols [16]. The two-step purification process employs reversed-phase CAPCELL PAK carbon-eighteen MG columns for initial separation, followed by mixed-mode ion-exchange reversed-phase Primesep A columns for final purification [16]. This approach achieves baseline separation of target compounds from synthetic impurities [16].
Analytical Parameter | Specification | Method | Reference Standard |
---|---|---|---|
Melting Point | 101-103°C | Capillary Method | European Pharmacopoeia |
Optical Activity | [α]/D -24.5±1.5° | Polarimetry | Methanol Solution |
Purity | ≥98% | HPLC | Area Normalization |
Water Content | ≤0.5% | Karl Fischer | Volumetric Method |
Quality control measures incorporate multiple analytical techniques to ensure product specifications [28] [30] [33]. Melting point determination provides a primary indicator of compound purity, with tert-butyloxycarbonyl-aspartic acid 4-tert-butyl ester exhibiting a characteristic melting range of 101-103°C [28] [30]. Optical activity measurements confirm stereochemical integrity, with the compound displaying specific rotation values of -24.5±1.5° in methanol solution [28].
Nuclear magnetic resonance spectroscopy serves as the definitive analytical method for structural confirmation [31] [34]. Proton nuclear magnetic resonance spectra provide detailed information about chemical environments and can detect the presence of synthetic impurities or degradation products [34]. Carbon-thirteen nuclear magnetic resonance analysis enables quantitative assessment of carbonyl functionality and protecting group integrity [31].
Mass spectrometric analysis complements chromatographic and spectroscopic methods by providing molecular weight confirmation and fragmentation pattern analysis [35]. High-resolution mass spectrometry achieves mass accuracy within five parts per million, enabling precise molecular formula determination [35]. This analytical approach proves particularly valuable for detecting trace impurities and confirming the absence of synthetic byproducts [35].
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